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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-
Quinolinecarboxylic Acid in Modern Drug Discovery
6-Quinolinecarboxylic acid, a heterocyclic aromatic compound, stands as a pivotal scaffold in

medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure, coupled with

the ionizable carboxylic acid moiety, provides a unique framework for the design of novel

therapeutic agents. The quinoline ring system is a recurring motif in a multitude of approved

drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-

inflammatory, and anticancer properties.[1] A thorough understanding of the physicochemical

characteristics of 6-quinolinecarboxylic acid is therefore not merely an academic exercise,

but a fundamental prerequisite for its effective utilization in the synthesis of new chemical

entities with optimized pharmacokinetic and pharmacodynamic profiles.

This technical guide offers a comprehensive exploration of the core physicochemical properties

of 6-quinolinecarboxylic acid. Moving beyond a simple recitation of data, this document

delves into the causality behind experimental choices and provides detailed, field-proven

protocols for the determination of these critical parameters. Each section is designed to be a

self-validating system, grounded in authoritative references, to ensure the highest degree of

scientific integrity and practical utility for researchers in the field.
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Core Physicochemical Properties of 6-
Quinolinecarboxylic Acid
A summary of the key physicochemical properties of 6-quinolinecarboxylic acid is presented

below, followed by in-depth discussions and experimental methodologies.

Property Value Source(s)

Molecular Formula C₁₀H₇NO₂ [2][3]

Molecular Weight 173.17 g/mol [2][3]

CAS Number 10349-57-2 [2][3]

Appearance
White to beige or brown

crystalline powder
[4][5]

Melting Point 291-296 °C [4]

Water Solubility Practically insoluble [4][5]

pKa (Predicted) 3.05 ± 0.30 [5]

Storage Conditions
Inert atmosphere, Room

Temperature or 0-8°C
[4]

Solubility Profile: A Critical Determinant of
Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability,

profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. 6-
Quinolinecarboxylic acid is reported to be practically insoluble in water, a characteristic that

presents both challenges and opportunities in drug design.[4][5] While poor aqueous solubility

can hinder oral bioavailability, it can also be leveraged in the design of long-acting injectable

formulations or targeted delivery systems. A comprehensive understanding of its solubility in

various media is therefore essential.
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Experimental Determination of Thermodynamic and
Kinetic Solubility
Two key types of solubility measurements are pertinent in drug discovery: thermodynamic and

kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility of a

compound, while kinetic solubility provides a measure of how readily a compound dissolves

from a high-concentration stock solution (typically in DMSO) into an aqueous medium, a

scenario frequently encountered in high-throughput screening.

Thermodynamic Solubility Kinetic Solubility

Weigh excess solid compound

Add to known volume of solvent

Equilibrate (e.g., 24-48h with agitation)

Separate solid and liquid phases (centrifugation/filtration)

Quantify concentration in supernatant (e.g., HPLC-UV)

Prepare high-concentration DMSO stock

Add small volume to aqueous buffer

Incubate for a short period (e.g., 1-2h)

Measure precipitation (nephelometry) or quantify dissolved compound after filtration (LC-MS/UV)

Select Solubility Assay

Thermodynamic Kinetic
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Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

The shake-flask method is the gold standard for determining thermodynamic solubility.

Preparation of Saturated Solution: Add an excess amount of 6-quinolinecarboxylic acid to

a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH

7.4, ethanol, methanol, DMSO) in a sealed glass vial. The amount of solid should be

sufficient to ensure that undissolved solid remains at equilibrium.

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient

period to reach equilibrium. This may take 24 to 72 hours.

Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the

supernatant from the solid by centrifugation and/or filtration through a low-binding filter (e.g.,

0.22 µm PVDF).

Quantification: Accurately dilute the supernatant and determine the concentration of 6-
quinolinecarboxylic acid using a validated analytical method, such as High-Performance

Liquid Chromatography with UV detection (HPLC-UV).

Data Analysis: The solubility is reported as the mean concentration from at least three

replicate experiments.

Ionization Constant (pKa): The Key to pH-Dependent
Behavior
The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its

solubility, permeability across biological membranes, and interaction with target proteins. 6-
Quinolinecarboxylic acid possesses both a weakly basic nitrogen atom in the quinoline ring

and an acidic carboxylic acid group. A predicted pKa value for the carboxylic acid is

approximately 3.05, suggesting it will be predominantly in its ionized carboxylate form at

physiological pH.[5]

Experimental Determination of pKa
Potentiometric titration and UV-Vis spectrophotometry are two robust methods for the

experimental determination of pKa.
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Potentiometric Titration UV-Vis Spectrophotometry

Dissolve compound in water/co-solvent

Titrate with standardized acid or base

Record pH after each titrant addition

Plot pH vs. volume of titrant

Determine pKa from the half-equivalence point

Prepare solutions in buffers of varying pH

Measure UV-Vis spectrum for each solution

Plot absorbance at a specific wavelength vs. pH

Determine pKa from the inflection point of the sigmoid curve

Select pKa Determination Method

Potentiometric UV-Vis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/82571
https://pubchem.ncbi.nlm.nih.gov/compound/82571
https://cymitquimica.com/products/IN-DA0034DL/10349-57-2/quinoline-6-carboxylic-acid/
https://labsolu.ca/product/6-quinolinecarboxylic-acid/
https://m.chemicalbook.com/ProductChemicalPropertiesCB2750426_EN.htm
https://www.researchgate.net/figure/1-H-NMR-Spectra-of-the-Quinolinecarboxylic-Acid-N-R-Amides_tbl2_251337734
https://www.benchchem.com/product/b082417#physicochemical-characteristics-of-6-quinolinecarboxylic-acid
https://www.benchchem.com/product/b082417#physicochemical-characteristics-of-6-quinolinecarboxylic-acid
https://www.benchchem.com/product/b082417#physicochemical-characteristics-of-6-quinolinecarboxylic-acid
https://www.benchchem.com/product/b082417#physicochemical-characteristics-of-6-quinolinecarboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b082417?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

